

FM4-64 Compound: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **FM4-64**

Cat. No.: **B1673507**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FM4-64 is a lipophilic styryl dye renowned for its utility in cellular biology as a fluorescent probe for the plasma membrane and endocytic pathways. Its unique properties make it an invaluable tool for real-time visualization of vesicle trafficking, including endocytosis and exocytosis, in a wide range of living cells. This technical guide provides an in-depth overview of the core properties of **FM4-64**, detailed experimental protocols, and visualizations of relevant cellular pathways and workflows.

Core Properties of FM4-64

FM4-64, chemically known as N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide, is an amphiphilic molecule with a positively charged hydrophilic head and a lipophilic tail. This structure allows it to insert into the outer leaflet of the plasma membrane without readily crossing it. The fluorescence of **FM4-64** is significantly enhanced in the hydrophobic environment of a lipid membrane compared to its low fluorescence in aqueous solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **FM4-64** is presented in Table 1.

Property	Value
Chemical Formula	C ₃₀ H ₄₅ Br ₂ N ₃
Molecular Weight	607.51 g/mol
CAS Number	162112-35-8
Appearance	Solid
Solubility	Water-soluble, Soluble in DMSO (e.g., 50 mg/mL)[1]

Photophysical Properties

The photophysical characteristics of **FM4-64** are crucial for its application in fluorescence microscopy. These properties, including excitation and emission maxima, can vary slightly depending on the solvent and membrane environment.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~515 nm	In membranes. Some sources report up to 558 nm.[2]
Emission Maximum (λ_{em})	~640 nm	In membranes. Some sources report up to 750 nm.
Stokes Shift	Large	The significant separation between excitation and emission peaks is advantageous for minimizing spectral overlap in multicolor imaging.
Quantum Yield	Environment-dependent	Significantly higher in lipid environments compared to aqueous solutions.[3][4] Specific values are highly dependent on membrane composition.
Extinction Coefficient	Not consistently reported	Varies with the environment.

Mechanism of Action and Cellular Uptake

The primary mechanism of **FM4-64** as a cellular stain involves its insertion into the plasma membrane followed by internalization through endocytic pathways. This process allows for the dynamic tracking of membrane trafficking.



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Mechanism of **FM4-64** cellular uptake and trafficking.

Experimental Protocols

The following are detailed methodologies for common applications of **FM4-64** in cellular imaging.

General Stock Solution Preparation and Storage

- Stock Solution: Dissolve **FM4-64** powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1 to 5 mM.[\[5\]](#)
- Storage: Store the stock solution at -20°C, protected from light and moisture.[\[1\]](#) Avoid repeated freeze-thaw cycles. For long-term storage, aliquoting is recommended.

Plasma Membrane Staining

This protocol is designed for the rapid labeling of the plasma membrane in living cells.

- Cell Preparation: Culture cells to the desired confluence on a suitable imaging dish or coverslip.
- Working Solution Preparation: Dilute the **FM4-64** stock solution in a serum-free medium or a suitable buffer (e.g., HBSS or PBS) to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions.
- Staining: Remove the culture medium and wash the cells once with the imaging buffer. Add the **FM4-64** working solution to the cells and incubate for 1-5 minutes at room temperature or on ice to minimize endocytosis.
- Washing: Gently wash the cells two to three times with the imaging buffer to remove excess dye.
- Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence (e.g., excitation ~515 nm, emission ~640 nm).

Tracking Endocytosis

This protocol allows for the visualization of the endocytic pathway over time.

- Cell Preparation: As described in the plasma membrane staining protocol.
- Working Solution Preparation: Prepare the **FM4-64** working solution as described above.
- Pulse Labeling: Incubate the cells with the **FM4-64** working solution for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
- Chase Period: Wash the cells thoroughly with a warm, dye-free medium to remove the dye from the plasma membrane.
- Time-Lapse Imaging: Acquire images at different time points after the wash to track the movement of the fluorescently labeled vesicles through the endocytic pathway (from early endosomes to late endosomes and lysosomes/vacuoles).

Labeling Synaptic Vesicles in Neurons

This protocol is adapted for studying synaptic vesicle recycling at neuromuscular junctions or in cultured neurons.[\[6\]](#)

- Cell Preparation: Use primary hippocampal neuronal cultures (14-28 days in vitro).[\[6\]](#)
- Loading Solution: Prepare a working solution of 10 μ M **FM4-64** in a suitable buffer (e.g., HEPES-buffered saline) containing glutamate receptor antagonists (e.g., 50 μ M APV and 10 μ M CNQX) to prevent excitotoxicity.[\[6\]](#)
- Stimulation and Loading: Stimulate the neurons (e.g., with high K⁺ solution or electrical stimulation) in the presence of the **FM4-64** loading solution to induce endocytosis of synaptic vesicles.
- Washing: Wash the neurons extensively with a dye-free buffer for at least 10 minutes to remove the dye from the plasma membrane.[\[6\]](#)
- Imaging Exocytosis (Destaining): Stimulate the neurons again and image the decrease in fluorescence as the labeled synaptic vesicles undergo exocytosis and release the dye.

Data Presentation: Quantitative Parameters

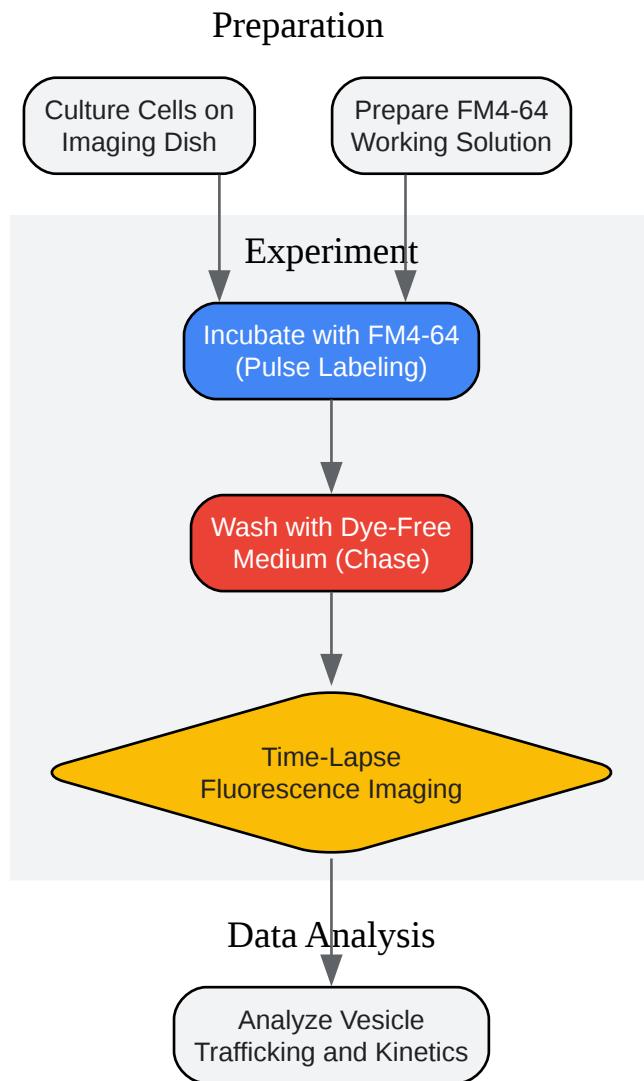
The following table summarizes typical experimental parameters for **FM4-64** applications.

Application	Cell Type	Working Concentration	Incubation Time	Temperature
Plasma Membrane Staining	Mammalian Cells	1-10 μ M	1-5 min	4°C or RT
Endocytosis Tracking	Yeast	1-1.5 μ M	15 min (pulse)	30°C
Endocytosis Tracking	Plant Cells (Arabidopsis)	2 μ M	5 min (pulse)	4°C (on ice)
Synaptic Vesicle Labeling	Cultured Neurons	2.5-20 μ M	During stimulation	RT or 37°C
Autophagy Monitoring	Yeast	0.8 mM	20 min	30°C

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and cellular pathways involving **FM4-64**.

Experimental Workflow for Endocytosis Tracking

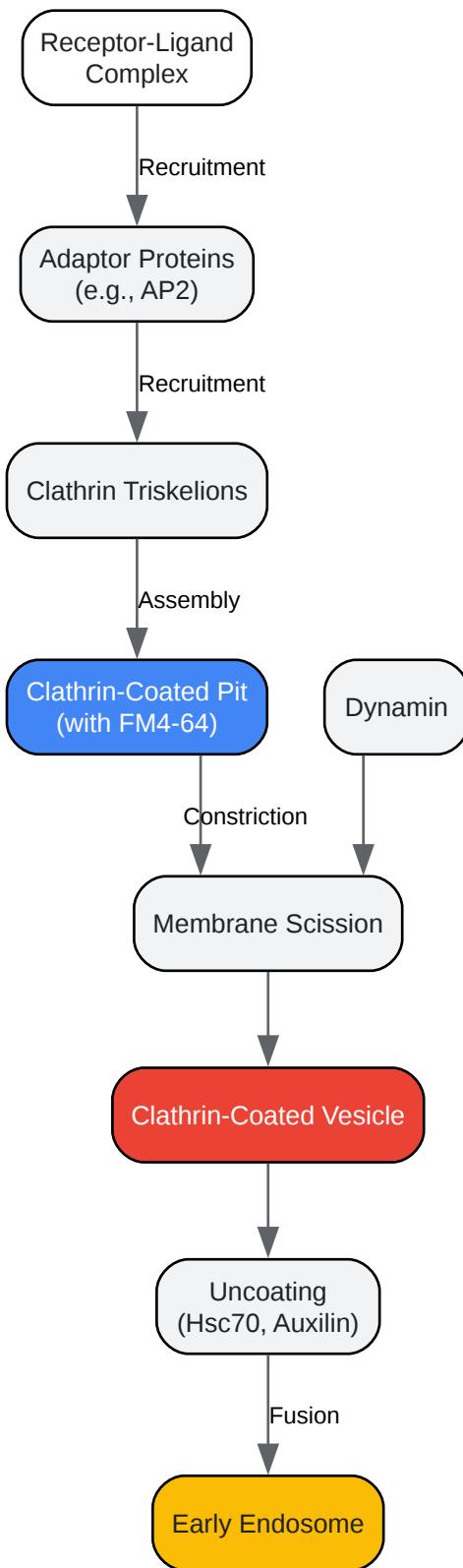


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A generalized workflow for tracking endocytosis using **FM4-64**.

Clathrin-Mediated Endocytosis Pathway

FM4-64 is internalized through various endocytic mechanisms, with clathrin-mediated endocytosis being a major pathway in many cell types.



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Key steps in the clathrin-mediated endocytosis of **FM4-64**.

Applications in Research and Drug Development

- Studying Endocytic Pathways: **FM4-64** is widely used to dissect the molecular machinery of endocytosis in various model organisms, including yeast, plants, and mammalian cells.[7][8][9]
- Analyzing Synaptic Function: In neuroscience, it is instrumental in studying synaptic vesicle recycling, providing insights into neurotransmission and synaptic plasticity.[6]
- Investigating Autophagy: **FM4-64** can be used to monitor the delivery of autophagosomes to the vacuole/lysosome in yeast and other organisms.
- Drug Screening: The dye can be employed in high-throughput screening assays to identify compounds that modulate endocytosis or membrane trafficking, which is relevant for drug delivery and targeting.
- Toxicity and Phototoxicity: While generally considered to have low cytotoxicity, prolonged exposure to high concentrations of **FM4-64** and intense illumination can lead to phototoxicity. [10][11] Careful optimization of imaging parameters is therefore essential for long-term live-cell imaging.[12]

Conclusion

FM4-64 remains a powerful and versatile tool in cell biology and drug development. Its ability to dynamically label membranes and track their internalization provides a unique window into the complex processes of endocytosis and vesicle trafficking. By understanding its core properties and optimizing experimental protocols, researchers can effectively harness the capabilities of this fluorescent probe to gain deeper insights into fundamental cellular functions.

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